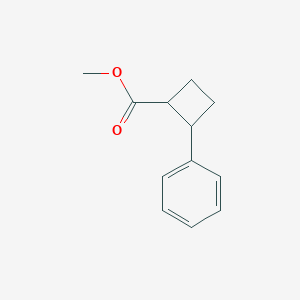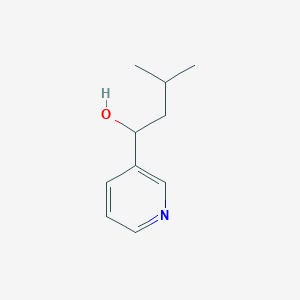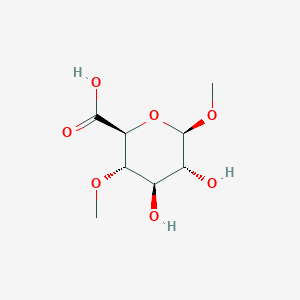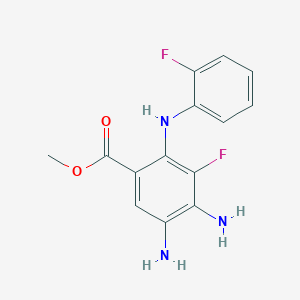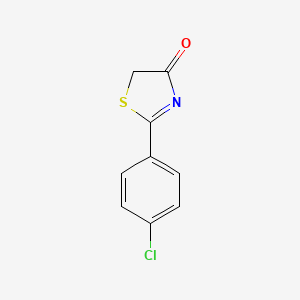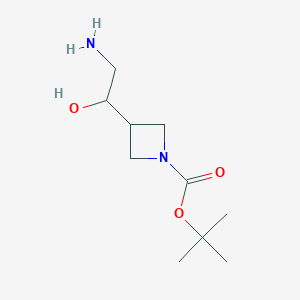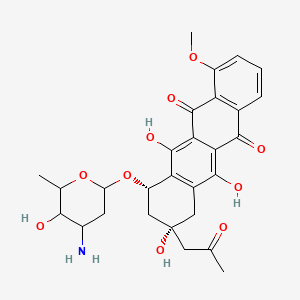
FeudomycinB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Feudomycin B is a nutrient that belongs to the class of anthracyclines. It is an antibiotic that inhibits the growth of microorganisms by binding to DNA and RNA, thereby preventing transcription and replication . Feudomycin B has a complex molecular structure with a tetracycline backbone and several functional groups, including hydroxyl, methoxy, and amino groups. Its molecular formula is C28H31NO10, and it has a molecular weight of 541.5 g/mol .
Métodos De Preparación
Feudomycin B is produced by a mutant strain of the bacterium Streptomyces coeruleorubidus. The hydrolysis of Feudomycin B can be achieved by treating it with acid or enzyme treatments, leading to the release of aglycone, which is then chemically modified into an active form . Industrial production methods involve cGMP synthesis workshops with cleanroom classes ranging from 100 to 100,000.
Análisis De Reacciones Químicas
Feudomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, enzymes, and other chemical modifiers . The major products formed from these reactions include aglycone and its chemically modified active forms .
Aplicaciones Científicas De Investigación
Feudomycin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It exhibits potent antibacterial activity by disrupting bacterial cell membranes and interfering with ion transport and membrane potential. Additionally, Feudomycin B has shown anticancer properties by inhibiting cell proliferation and inducing G2 arrest in L1210 cells .
Mecanismo De Acción
The mechanism of action of Feudomycin B involves binding to DNA and RNA, thereby preventing transcription and replication . It disrupts bacterial cell membranes by interfering with ion transport and membrane potential, leading to cell death. The specific mechanism involves the formation of complexes with essential cations, such as potassium, which prevents them from entering the cell.
Comparación Con Compuestos Similares
Feudomycin B is similar to other anthracyclines, such as daunorubicin and doxorubicin, which are known for their antibiotic and antitumor properties. Feudomycin B is unique due to its specific molecular structure and potent antibacterial activity against multidrug-resistant bacteria. Other similar compounds include daunorubicin hydrochloride impurity C and other anthracycline antibiotics .
Propiedades
Fórmula molecular |
C28H31NO10 |
|---|---|
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO10/c1-11(30)8-28(36)9-14-20(17(10-28)39-18-7-15(29)23(31)12(2)38-18)27(35)22-21(25(14)33)24(32)13-5-4-6-16(37-3)19(13)26(22)34/h4-6,12,15,17-18,23,31,33,35-36H,7-10,29H2,1-3H3/t12?,15?,17-,18?,23?,28-/m0/s1 |
Clave InChI |
GKOUBQUQZFFVPW-ZVBDMJHNSA-N |
SMILES isomérico |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CC(=O)C)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


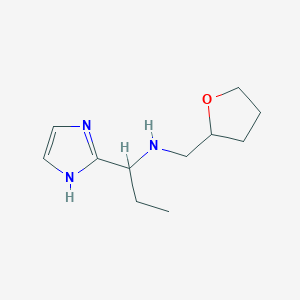

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
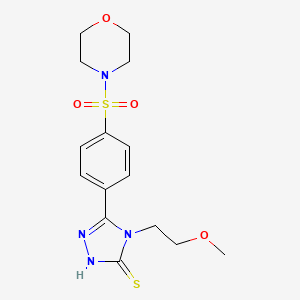
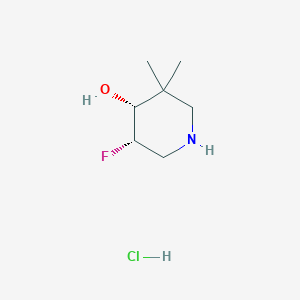
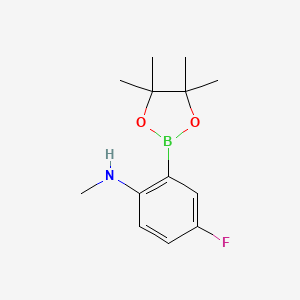
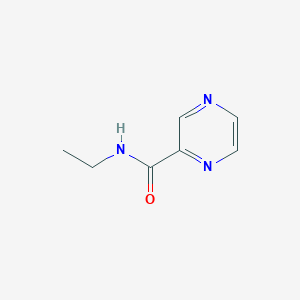
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
